molecular formula C21H19ClFN3O4S B2467791 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893934-73-1

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No. B2467791
CAS RN: 893934-73-1
M. Wt: 463.91
InChI Key: VOVAPIFTDXJGSA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H19ClFN3O4S and its molecular weight is 463.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research involving similar compounds has focused on the synthesis and structural characterization of complex molecules. For example, studies on isostructural compounds with chlorophenyl and fluorophenyl groups have demonstrated high yields and suitability for single-crystal diffraction, providing insights into molecular conformations and planarity, which are essential for understanding chemical reactivity and designing compounds with specific properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Such research is foundational in materials science and drug design, aiding in the development of molecules with tailored functionalities.

Antimicrobial and Antipathogenic Activity

Compounds with structural features similar to the query chemical have been investigated for their antimicrobial and antipathogenic properties. For instance, studies have found that novel pyrazole derivatives exhibit significant antibacterial and antifungal activities, highlighting their potential as leads in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010). Another study demonstrated that certain thiourea derivatives possess notable anti-pathogenic activities, especially against biofilm-forming bacteria, suggesting their use in creating anti-biofilm coatings or treatments (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer and Antiviral Activities

Research into similar chemical frameworks has also explored potential anticancer and antiviral effects. A study on pyrazole carbaldehyde derivatives found that certain compounds exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties, with molecular docking studies suggesting interactions with enzymes implicated in inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Additionally, new pyrazole- and isoxazole-based heterocycles have been synthesized and shown to have anti-HSV-1 and cytotoxic activities, further illustrating the potential of such compounds in medicinal chemistry for treating viral infections and cancer (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O4S/c1-21(2,30-16-9-3-13(22)4-10-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-7-5-14(23)6-8-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAPIFTDXJGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

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